

Terephthalonitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Terephthalonitrile	
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For immediate release: This document provides a detailed overview of **Terephthalonitrile** (TPN), a pivotal chemical intermediate in the synthesis of various high-value organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth information on its chemical identity, structural properties, and key synthetic protocols.

Core Chemical Identifiers and Properties

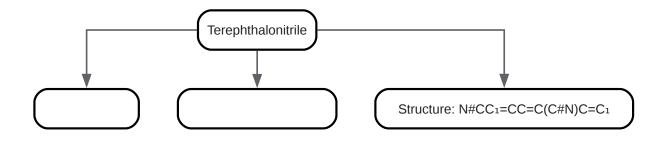
Terephthalonitrile, also known by its systematic IUPAC name benzene-1,4-dicarbonitrile, is an aromatic dinitrile that serves as a versatile precursor in organic synthesis.[1][2] Its rigid structure and the reactivity of its nitrile groups make it a valuable building block for pharmaceuticals, agrochemicals, and high-performance polymers.[1]

The fundamental identifiers for **terephthalonitrile** are summarized below:

Identifier	Value
CAS Number	623-26-7
Molecular Formula	C ₈ H ₄ N ₂
Molecular Weight	128.13 g/mol [1][2][3]
Synonyms	1,4-Dicyanobenzene, p-Dicyanobenzene



The logical relationship between these core identifiers is illustrated in the following diagram:



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Core Identifiers of Terephthalonitrile

Physicochemical Data

A comprehensive understanding of the physicochemical properties of **terephthalonitrile** is crucial for its application in experimental and industrial settings. The key quantitative data are presented in the table below for ease of reference.

Property	Value
Appearance	White to light yellow powder or needle-like crystals[1][3]
Melting Point	221-225 °C[1][3]
Boiling Point	289.6 °C at 760 mmHg[3]
Density	1.3 g/cm³ at 25 °C[1][3]
Water Solubility	0.08 g/L at 23 °C[1][3]
Flash Point	142.8 °C[3]
Refractive Index	1.565[3]

Experimental Protocols for Synthesis

The synthesis of **terephthalonitrile** can be achieved through several routes. This section details a prevalent industrial method: the ammoxidation of p-xylene.



Ammoxidation of p-Xylene

This process involves the catalytic reaction of p-xylene with ammonia and an oxygen source, typically air, to produce **terephthalonitrile**. This method is noted for its high efficiency and yield.

Experimental Workflow:

The general workflow for the ammoxidation of p-xylene is depicted below:



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Workflow for **Terephthalonitrile** Synthesis via Ammoxidation

Detailed Methodology:

The synthesis is conducted in a fixed-bed quartz reactor with an internal diameter of 30 mm.[4] The reaction is catalyzed by the P-87 catalyst.[4]

- Reaction Conditions:
 - Temperature: 380 °C[4]
 - Ammonia to p-xylene ratio: 10[4]
 - Air to p-xylene ratio: 30[4]
 - Space Velocity: 1190 h⁻¹[4]

Under these optimized conditions, the conversion of p-xylene can reach 98.8%, with a molar yield of **terephthalonitrile** at 91.3% and a selectivity of 92.4%.[4] The resulting **terephthalonitrile** product typically has a purity exceeding 99%, with the mononitrile impurity



being less than 0.5%.[4] The reaction temperature is a critical parameter influencing both yield and selectivity.[4]

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